molecular formula C14H14ClNO3S B6382318 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261929-35-4

3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6382318
CAS RN: 1261929-35-4
M. Wt: 311.8 g/mol
InChI Key: DCFHOANUXWCMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3C5DMPP) is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, including water. It has been used in a variety of laboratory experiments, and its properties make it an ideal compound for a variety of applications.

Scientific Research Applications

3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-5-methyl-4-methoxy-2-nitrobenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-iodo-2-nitrobenzoic acid. It has been used as a reactant in the synthesis of other compounds, such as 5-chloro-2-nitrobenzoic acid. It has also been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-nitrobenzaldehyde.

Mechanism of Action

3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation. 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% binds to the active site of the enzyme, preventing it from producing prostaglandins. This reduces inflammation, which can be beneficial in a variety of conditions.
Biochemical and Physiological Effects
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation. It has also been shown to inhibit the production of other inflammatory mediators, such as leukotrienes and thromboxanes. Additionally, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to inhibit the production of nitric oxide, which can be beneficial in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents, including water. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a few limitations. It is not very soluble in aqueous solutions, and it can be difficult to obtain in large quantities. Additionally, it is not very soluble in non-polar solvents, such as hexane.

Future Directions

The future of 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is promising. It has been shown to have a variety of beneficial effects, and its properties make it an ideal compound for a variety of applications. Additionally, its low cost and ease of synthesis make it an attractive option for laboratory experiments.
Some potential future directions for 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Furthermore, further research into its solubility and stability could lead to new ways of synthesizing and purifying the compound. Finally, further research into the synthesis of other compounds using 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% could lead to new and improved compounds.

Synthesis Methods

3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a two-step process. First, 4-N,N-dimethylsulfamoylphenol (4DMP) is reacted with 3-chloro-5-hydroxybenzaldehyde in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and water. The second step involves purifying the product by recrystallization from ethanol. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHOANUXWCMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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